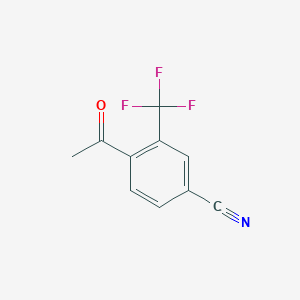
4-Acetyl-3-(trifluoromethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-3-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C10H6F3NO It is a derivative of benzonitrile, where the benzene ring is substituted with an acetyl group at the fourth position and a trifluoromethyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-3-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of ortho-fluoro benzotrifluoride to produce 3-trifluoromethyl-4-fluoroaniline. This intermediate is then subjected to bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, the bromine is replaced with a cyano group to form 3-fluoro-4-trifluoromethyl benzonitrile .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. The process generally requires drying and inert gas protection to minimize side reactions and improve product yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Acetyl-3-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 4-acetyl-3-(trifluoromethyl)benzoic acid, while reduction can produce 4-acetyl-3-(trifluoromethyl)benzylamine.
Applications De Recherche Scientifique
4-Acetyl-3-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Acetyl-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the acetyl group.
4-(Trifluoromethyl)benzonitrile: Similar but without the acetyl group at the fourth position.
4-Acetylbenzonitrile: Lacks the trifluoromethyl group.
Uniqueness
4-Acetyl-3-(trifluoromethyl)benzonitrile is unique due to the presence of both the acetyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications .
Propriétés
Formule moléculaire |
C10H6F3NO |
|---|---|
Poids moléculaire |
213.16 g/mol |
Nom IUPAC |
4-acetyl-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H6F3NO/c1-6(15)8-3-2-7(5-14)4-9(8)10(11,12)13/h2-4H,1H3 |
Clé InChI |
DFUHGQSQJFZBNH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)C#N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


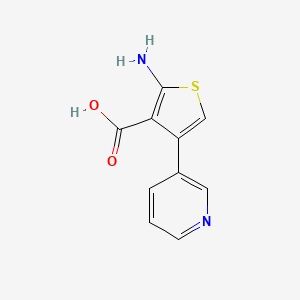

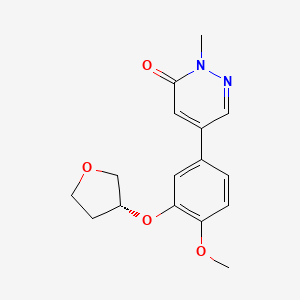

![5,6,7,8-Tetrahydro-2H-thiopyrano[3,2-c]pyridin-4(3H)-one hydrochloride](/img/structure/B13092655.png)

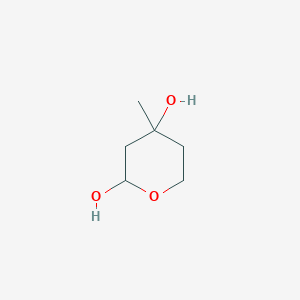
![4-[3-(4-Chloro-2-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13092685.png)
![[2-Oxo-3-(2-trifluoromethylphenoxy)-propyl]-phosphonic acid dimethyl ester](/img/structure/B13092689.png)

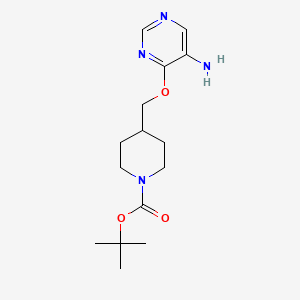

![6-(1-Aminoethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B13092710.png)

